
3-(2-(diethylamino)ethyl)-N-isopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of tetrahydroquinazoline, which is a type of heterocyclic compound. Tetrahydroquinazolines are known to have various biological activities and are used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate amines and other precursors to form the tetrahydroquinazoline core, followed by various functional group interconversions to install the other groups .Molecular Structure Analysis
The compound contains a tetrahydroquinazoline core, which is a bicyclic structure containing a benzene ring fused to a piperidine ring. It also has various substituents, including a diethylaminoethyl group and an isopentyl group .Chemical Reactions Analysis
The compound, due to the presence of various functional groups, could potentially undergo a variety of chemical reactions. For example, the amine group could participate in acid-base reactions, and the carbonyl group could undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the nature and arrangement of its functional groups .Wissenschaftliche Forschungsanwendungen
Antibacterial and Anticancer Activities
Quinazoline derivatives have been synthesized and evaluated for their antibacterial and anticancer activities. For example, a study described the synthesis of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, which showed greater in vitro antibacterial activity against Gram-positive organisms than against Gram-negative organisms (Cooper et al., 1990). Additionally, quinazoline derivatives have been synthesized to test their anticancer effect against the breast cancer MCF-7 cell line, with some compounds demonstrating significant anticancer activity (Gaber et al., 2021).
Antimicrobial Agents
Research into new quinazolines as potential antimicrobial agents has led to the synthesis and characterization of compounds with notable activity against various microbial strains. Desai et al. (2007) reported on such compounds and their evaluation against bacteria and fungi, highlighting the antimicrobial potential of quinazoline-based structures (Desai et al., 2007).
Antiallergy Activity
Quinazoline derivatives have also been explored for their antiallergy properties. Ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, for instance, was found to be a new prototype with oral antiallergy activity, demonstrating potency in the rat passive cutaneous anaphylaxis test (Althuis et al., 1979).
Cardiovascular Activity
The synthesis of quinoline derivatives has been associated with cardiovascular benefits as well. Gupta and Misra (2008) synthesized new quinoline derivatives and evaluated their activity as calcium channel antagonists, indicating potential applications in cardiovascular therapy (Gupta & Misra, 2008).
Neuroleptic Properties
The neuroleptic properties of hexahydro[1,4]oxazino[3,4-a]isoquinolines, for example, have been investigated, with some compounds showing promising activity in behavioral tests, suggesting potential applications in the treatment of psychiatric disorders (Clarke et al., 1978).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound “3-(2-(diethylamino)ethyl)-N-isopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide” contains a diethylaminoethyl group, which is often found in compounds with CNS activity, and a tetrahydroquinazoline group, which is a common scaffold in many bioactive compounds . Therefore, it’s possible that this compound could interact with targets in the central nervous system or other cellular targets that recognize these structural motifs.
Pharmacokinetics
The ADME properties of “this compound” would need to be studied experimentally. Factors such as its solubility, stability, and the presence of functional groups known to interact with metabolic enzymes could all influence its pharmacokinetic properties .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-(diethylamino)ethyl)-N-isopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 2-(diethylamino)ethylamine with isopentyl isothiocyanate to form the intermediate N-(2-(diethylamino)ethyl)-N-isopentylthiourea. This intermediate is then reacted with 2-amino-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid to form the final product.", "Starting Materials": [ "2-(diethylamino)ethylamine", "isopentyl isothiocyanate", "2-amino-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid" ], "Reaction": [ "Step 1: Condensation of 2-(diethylamino)ethylamine with isopentyl isothiocyanate in ethanol to form N-(2-(diethylamino)ethyl)-N-isopentylthiourea.", "Step 2: Reaction of N-(2-(diethylamino)ethyl)-N-isopentylthiourea with 2-amino-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid in ethanol to form the final product '3-(2-(diethylamino)ethyl)-N-isopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide'." ] } | |
CAS-Nummer |
422528-35-6 |
Molekularformel |
C20H30N4O2S |
Molekulargewicht |
390.55 |
IUPAC-Name |
3-[2-(diethylamino)ethyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C20H30N4O2S/c1-5-23(6-2)11-12-24-19(26)16-8-7-15(13-17(16)22-20(24)27)18(25)21-10-9-14(3)4/h7-8,13-14H,5-6,9-12H2,1-4H3,(H,21,25)(H,22,27) |
InChI-Schlüssel |
VZOSZRUJMFXHOJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC(C)C)NC1=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-[3-(2-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2580853.png)
![Methyl 5-[(N-cyanoanilino)methyl]furan-2-carboxylate](/img/structure/B2580855.png)
![4-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2580861.png)
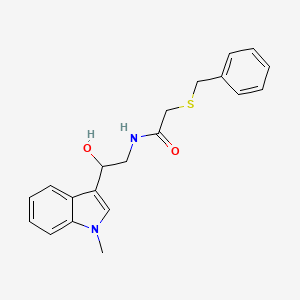
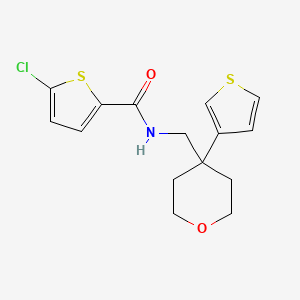
![N1-phenyl-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2580864.png)
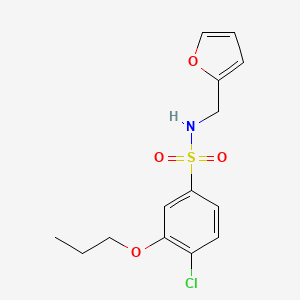
![1-(10-methoxy-7-methyl-6,7-dihydro-5H-[1,3]dioxolo[4,5-h][3]benzazepin-8-yl)ethanone](/img/structure/B2580866.png)
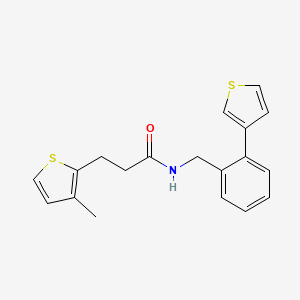
![4-[1-(Oxirane-2-carbonyl)piperidin-4-yl]benzonitrile](/img/structure/B2580868.png)
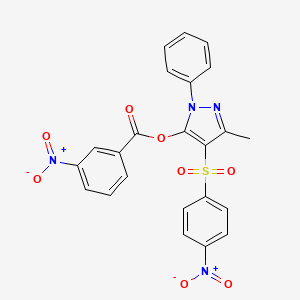
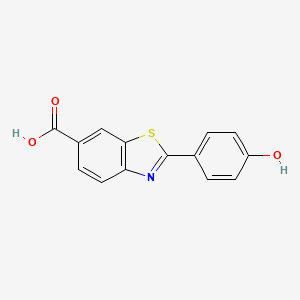
![2-chloro-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2580874.png)